molecular formula C9H16N2O2 B113332 (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole CAS No. 948846-39-7

(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole

Cat. No. B113332
M. Wt: 184.24 g/mol
InChI Key: SULDDMOQJXWUNO-SFYZADRCSA-N
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Description

“(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” is a heterocyclic compound. It has a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol.


Synthesis Analysis

The synthesis of “(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” involves the use of palladium hydroxide on activated carbon as a catalyst. The reactant, ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate, is added to a pressure reactor containing the catalyst. The mixture is heated under an atmosphere of hydrogen for 4 hours. After filtration and rinsing with methanol, a solution containing the title compound is obtained.


Molecular Structure Analysis

The molecular structure of “(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : The compound has been involved in synthesis studies, such as the formation of N-ethoxycarbonyl Dewar pyrrole through photofragmentation processes, demonstrating its potential in complex organic synthesis (Warrener, Amarasekara, & Russell, 1996).

  • Structural Analysis : Research on derivatives of the compound includes analysis of their molecular and crystal structures, as seen in the study of 3-ethoxycarbonyl-3-pyrroles and the identification of their isomers (Chiu Pak-Kan & Michael, 1990).

Applications in Material Science

  • Electron Transport Layer in Solar Cells : Derivatives of the compound have been used as an electron transport layer in polymer solar cells, enhancing the power conversion efficiency due to their high conductivity and electron mobility (Hu et al., 2015).

  • Optoelectronic Materials : Symmetrically substituted derivatives exhibit unique optical properties, showing potential for use in the synthesis of novel organic optoelectronic materials (Zhang et al., 2014).

Chemical Reactions and Mechanisms

  • Cycloaddition and Synthesis Reactions : The compound and its derivatives have been used in various cycloaddition reactions and synthesis of new molecular structures, such as in the synthesis of pyrrolo[3,2-d]isoxazoles (Moroz et al., 2018).

  • Novel Synthesis Pathways : Research has explored novel synthesis methods involving this compound, such as the preparation of various functionalized hexahydropyrrolo[2,3-b]indoles using domino reactions and Claisen rearrangement (Kawasaki et al., 2005).

Biological Studies

  • Lack of Antitumor Properties : A derivative, 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, did not show any antitumor, antiviral, or antibacterial properties, which is important in determining its biological activity and potential applications (Schneller et al., 1984).

properties

IUPAC Name

ethyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDDMOQJXWUNO-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C[C@H]2CCN[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647146
Record name Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole

CAS RN

948846-39-7
Record name Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5% Palladium hydroxide on activated carbon (13.9 g, 50% w/w in water) was added to a pressure reactor. The product of Example A3 (as 506.8 g of a 25.9 wt % solution of ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate (131.3 g) in MeOH) was added, followed by a methanol rinse (37 g). The mixture was heated to 50° C. under an atmosphere of hydrogen (40 psi) for 4 hours. The mixture was filtered through Hyflo® Filter Aid and rinsed with 200 mL of MeOH to provide a solution containing 78.9 g of the title compound.
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Synthesis routes and methods II

Procedure details

21.2 g (77.3 mmol) of ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate in 400 ml of ethanol are hydrogenated at 100° C. and 100 bar on 3 g of palladium-active carbon (10% Pd). The catalyst is filtered off, the filtrate is concentrated and the residue is distilled.
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Synthesis routes and methods III

Procedure details

5% Palladium hydroxide on activated carbon (13.9 g, 50% w/w in water) was added to a pressure reactor. The product of Example A3 (as 506.8 g of a 25.9 wt % solution of ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate (131.3 g) in MeOH) was added, followed by a methanol rinse (37 g). The mixture was heated to 50° C. under an atmosphere of hydrogen (40 psi) for 4 hours. The mixture was filtered through Hyflo® Filter Aid and rinsed with 200 mL of MeOH to provide a solution containing 78.9 g of the title compound.
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